2-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1(2H)-phthalazinone
CAS No.:
Cat. No.: VC14985700
Molecular Formula: C20H19ClN4O2
Molecular Weight: 382.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19ClN4O2 |
|---|---|
| Molecular Weight | 382.8 g/mol |
| IUPAC Name | 2-[2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethyl]phthalazin-1-one |
| Standard InChI | InChI=1S/C20H19ClN4O2/c21-16-5-3-6-17(12-16)23-8-10-24(11-9-23)19(26)14-25-20(27)18-7-2-1-4-15(18)13-22-25/h1-7,12-13H,8-11,14H2 |
| Standard InChI Key | DGBSJWFWPLWOLQ-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CN3C(=O)C4=CC=CC=C4C=N3 |
Introduction
Synthesis of Phthalazinones
The synthesis of phthalazinones typically involves several key steps, starting from phthalic anhydride or related compounds. The introduction of substituents like chlorophenyl and piperazino groups requires specific conditions to ensure high yields and purity.
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Starting Materials: Phthalic anhydride or phthalimide derivatives.
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Reaction Conditions: Often involves heating in the presence of catalysts or bases.
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Substitution Reactions: Introduction of chlorophenyl and piperazino groups through nucleophilic substitution or condensation reactions.
Biological Activities of Related Compounds
Compounds with similar structures, such as pyridazinones and indole derivatives, have shown promising biological activities. For example, pyridazinones are recognized for their potential pharmacological activities, including interactions with biological targets relevant to disease mechanisms. Indole derivatives with piperazine rings have been studied for their antitumor activity by inducing apoptosis in cancer cells.
| Compound Type | Biological Activity |
|---|---|
| Pyridazinones | Potential therapeutic applications in medicinal chemistry. |
| Indole Derivatives | Antitumor activity through apoptosis induction. |
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